molecular formula C16H9ClN2O2 B4334458 2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

Cat. No.: B4334458
M. Wt: 296.71 g/mol
InChI Key: LNOPXZWIDDLZMW-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a chromeno ring fused with a pyrazole ring, and it contains a 3-chlorophenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE typically involves the use of propiolates and sulfonyl hydrazides as starting materials. The reaction is facilitated by a copper (II)-mediated oxidative cascade, which promotes the formation of C–C and C–N bonds. This method is advantageous due to its atom economy and good functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving copper (II)-mediated oxidative cascade can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonated derivatives.

    Reduction: Reduction reactions can modify the chromeno or pyrazole rings, leading to different structural analogs.

Common Reagents and Conditions

    Oxidation: Copper (II) salts are commonly used as oxidizing agents.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts.

    Substitution: Halogenation or nitration reagents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones.

    Reduction: Reduced analogs with modified chromeno or pyrazole rings.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in free-radical processes and terminal alkyne C–H activation. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
  • 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones

Uniqueness

2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE stands out due to its specific 3-chlorophenyl substituent, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack this substituent or have different functional groups .

Properties

IUPAC Name

2-(3-chlorophenyl)chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-10-4-3-5-11(8-10)19-9-13-15(18-19)12-6-1-2-7-14(12)21-16(13)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPXZWIDDLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Reactant of Route 2
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Reactant of Route 3
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Reactant of Route 4
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2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Reactant of Route 5
Reactant of Route 5
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Reactant of Route 6
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2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

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